molecular formula C19H18ClN3O2 B2590124 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine CAS No. 941928-06-9

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

Cat. No.: B2590124
CAS No.: 941928-06-9
M. Wt: 355.82
InChI Key: MLDHEWDDGQEVAZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a 5-methylfuro[3,2-b]pyridine-2-carbonyl moiety. Its synthesis likely involves condensation reactions between substituted piperazines and acylating agents, as seen in analogous protocols for trazodone intermediates .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-5-6-17-16(21-13)12-18(25-17)19(24)23-9-7-22(8-10-23)15-4-2-3-14(20)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDHEWDDGQEVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. One common method involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine. This intermediate is then reacted with 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it has been shown to bind to serotonin receptors, affecting neurotransmitter release and uptake .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Selectivity: The furopyridine carbonyl group in the target compound may enhance selectivity for 5-HT1A over α1 receptors compared to trazodone, which exhibits dual 5-HT2A/α1 activity .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for trazodone derivatives) achieves 88–95% yields in minutes, outperforming conventional methods (60% in 7 hours) . The target compound likely benefits from similar green chemistry approaches.

Pharmacological and Functional Comparisons

Serotonergic Activity

  • Trazodone Derivatives : Act as 5-HT2A antagonists and serotonin reuptake inhibitors, with metabolites like mCPP contributing to off-target effects .
  • Target Compound : The furopyridine group may reduce metabolite-driven side effects (e.g., α1 antagonism) by avoiding hydrolytic cleavage to mCPP .

Antiviral and Antimicrobial Potential

  • Delavirdine : A pyridinyl-sulfonamide NNRTI with sub-10 nM potency against HIV-1 RT, structurally distinct but sharing piperazine flexibility .

Research Findings and Implications

Receptor Binding Optimization : Modifications to the piperazine N-alkyl chain (e.g., chloropropyl in trazodone) significantly affect 5-HT2A/α1 affinity. The target compound’s rigid furopyridine group may stabilize receptor interactions, reducing off-target binding .

Antimicrobial Potential: Triazole-piperazine hybrids demonstrate that electron-withdrawing groups (e.g., chloro, nitro) enhance antifungal activity, a trend likely applicable to the target compound .

Synthetic Scalability : Microwave methods reduce reaction times from hours to seconds, enabling scalable production of complex piperazines .

Biological Activity

1-(3-Chlorophenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3-chlorophenyl group and a furo[3,2-b]pyridine moiety. Its molecular formula is C15H14ClN3O2, with a molar mass of 303.74 g/mol. The structure is crucial for its interaction with biological targets.

Target Interaction

The primary targets of this compound include:

  • G Protein-Coupled Receptor Kinase 2 (GRK2)
  • Phosphoinositide-Specific Phospholipase C-γ (PLC-γ)

The compound interacts with these targets primarily through hydrogen bonding, which enhances its biological activity. The inhibition of GRK2 can significantly affect G protein-coupled receptor signaling pathways, which are vital in various physiological processes such as neurotransmission and inflammation .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antipsychotic Activity : Similar compounds have shown promise as antipsychotic agents by acting as dopamine receptor antagonists. The ability to inhibit stereotypic behavior induced by apomorphine in animal models suggests potential utility in treating psychosis .
  • Anti-inflammatory Properties : The inhibition of GRK2 may also play a role in reducing inflammation, making it a candidate for further studies in inflammatory diseases .
  • Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties, although detailed mechanisms remain to be elucidated.

In Vivo Studies

A study evaluated the effects of related compounds on stereotypy induced by apomorphine in mice. The results indicated that several derivatives inhibited this behavior, suggesting dopaminergic modulation .

Structure-Activity Relationship (SAR)

Research into the SAR has revealed that modifications to the piperazine and furo[3,2-b]pyridine moieties can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance receptor binding affinity and selectivity .

Comparative Analysis

CompoundTargetActivityReference
This compoundGRK2, PLC-γAntipsychotic, anti-inflammatory
2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo[4,3-a] pyridineDopamine receptorsAntagonist

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